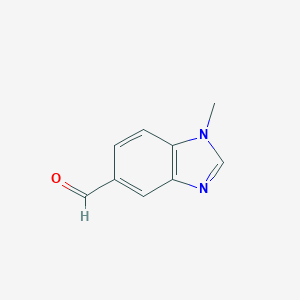

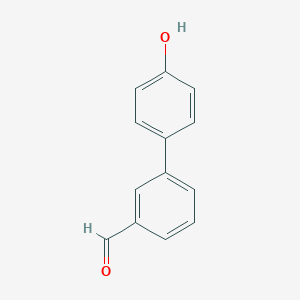

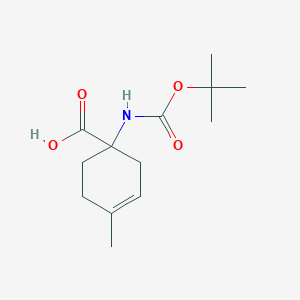

![molecular formula C17H23N3O2 B112488 1-Boc-4-[(4-cyanophenyl)amino]-piperidine CAS No. 333986-52-0](/img/structure/B112488.png)

1-Boc-4-[(4-cyanophenyl)amino]-piperidine

Descripción general

Descripción

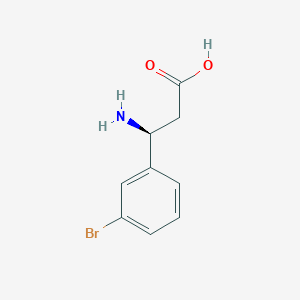

1-Boc-4-[(4-cyanophenyl)amino]-piperidine is a compound with the molecular formula C17H23N3O2 . It is also known as tert-butyl 4-(4-cyanoanilino)-1-piperidinecarboxylate .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, like 1-Boc-4-[(4-cyanophenyl)amino]-piperidine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis

The InChI code for 1-Boc-4-[(4-cyanophenyl)amino]-piperidine is 1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-14-6-4-13(12-18)5-7-14/h4-7,15,19H,8-11H2,1-3H3 . The molecular weight of the compound is 301.39 .Chemical Reactions Analysis

The Boc group in 1-Boc-4-[(4-cyanophenyl)amino]-piperidine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Physical And Chemical Properties Analysis

The compound has a molecular weight of 301.39 . It is stored at a temperature of 28°C .Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

“1-Boc-4-[(4-cyanophenyl)amino]-piperidine” is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is amenable to further chemical modifications, making it a versatile building block for the development of new drugs. For instance, it can be used to create inhibitors targeting specific proteins involved in disease pathways .

Agrochemical Development

In the agrochemical industry, this compound serves as a precursor in the synthesis of pesticides and herbicides. Its ability to easily react with other substances allows for the creation of compounds that can protect crops from pests and diseases, contributing to enhanced agricultural productivity .

Material Science

Within material science, “1-Boc-4-[(4-cyanophenyl)amino]-piperidine” can be utilized in the creation of novel materials with specific properties, such as increased durability or enhanced conductivity. Its chemical properties can be exploited to synthesize polymers or coatings with desired features .

Chemical Synthesis

This compound is extensively used in chemical synthesis as a reagent or catalyst. It can participate in various chemical reactions, leading to the formation of a wide array of chemical entities. Its use in synthetic chemistry underlines its importance in the development of new synthetic methodologies .

Analytical Chemistry

In analytical chemistry, “1-Boc-4-[(4-cyanophenyl)amino]-piperidine” can be used as a standard or reference compound in chromatography, mass spectrometry, or spectroscopy. It helps in the identification and quantification of substances within complex mixtures .

Biochemistry Research

The compound finds applications in biochemistry research where it may be used to study enzyme-substrate interactions or to develop assays for biological activity. Its structural features allow it to mimic certain biological molecules, aiding in the understanding of biological processes .

Propiedades

IUPAC Name |

tert-butyl 4-(4-cyanoanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-14-6-4-13(12-18)5-7-14/h4-7,15,19H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIWINONAYEREJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-[(4-cyanophenyl)amino]-piperidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

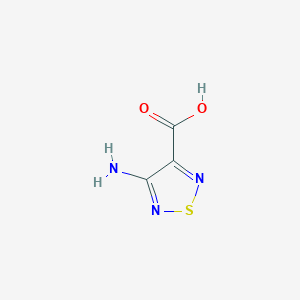

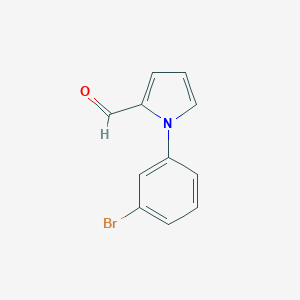

![2-Azabicyclo[2.2.1]heptane](/img/structure/B112407.png)